molecular formula C9H11F2N3O3 B163209 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine CAS No. 128496-09-3

1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine

Cat. No. B163209
CAS RN: 128496-09-3
M. Wt: 247.2 g/mol
InChI Key: PQIIAWFMYCQACX-ZVQZEWSASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine, also known as EFdA, is a nucleoside analog that has gained attention due to its potential therapeutic applications against HIV and other viral infections.

Mechanism of Action

1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine inhibits viral replication by acting as a chain terminator during reverse transcription. The modified structure of 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine makes it more resistant to degradation by cellular enzymes, allowing it to remain active for longer periods of time. This results in a more potent and long-lasting antiviral effect compared to other nucleoside analogs.
Biochemical and Physiological Effects:
1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has been shown to have minimal toxicity in vitro and in animal studies. It is rapidly absorbed and distributed throughout the body, with a long half-life that allows for once-daily dosing. 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has also been shown to have a low potential for drug interactions, making it a promising candidate for combination therapy with other antiretroviral drugs.

Advantages and Limitations for Lab Experiments

1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has several advantages for use in lab experiments. It is highly potent and effective against a wide range of viral strains, making it a valuable tool for studying viral replication and drug resistance. 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is also stable and easy to work with, making it a reliable reagent for in vitro experiments. However, 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is relatively expensive and may not be accessible to all researchers.

Future Directions

There are several potential future directions for 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine research. One area of focus is the development of combination therapies that include 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine, as well as the identification of new targets for antiviral therapy. Another potential direction is the investigation of 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine's potential for use in pre-exposure prophylaxis (PrEP) against HIV. Additionally, 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine may have applications in the treatment of other viral infections, such as hepatitis B and C. Further research is needed to fully explore the potential of 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine in these areas.
Conclusion:
In conclusion, 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is a promising nucleoside analog with potent antiviral activity against HIV and other viral infections. Its modified structure and mechanism of action make it a valuable tool for studying viral replication and drug resistance. While there are limitations to its use in lab experiments, 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has several advantages that make it a promising candidate for further research and development.

Synthesis Methods

1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is synthesized by modifying the structure of the natural nucleoside cytidine. The synthesis involves the replacement of the 3'-hydroxyl group with a 2,3-dideoxy-2-fluoro group and the substitution of the 5-carbon with a fluorine atom. The resulting compound is a potent inhibitor of viral reverse transcriptase, the enzyme responsible for viral replication.

Scientific Research Applications

1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has been extensively studied for its antiviral activity against HIV and other viral infections. In vitro studies have shown that 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine is highly effective against a wide range of HIV strains, including those that are resistant to other antiretroviral drugs. 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine has also shown promising results in animal studies, with a single dose providing long-lasting protection against HIV infection.

properties

CAS RN

128496-09-3

Product Name

1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.2 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h2,4-5,8,15H,1,3H2,(H2,12,13,16)/t4-,5-,8+/m0/s1

InChI Key

PQIIAWFMYCQACX-ZVQZEWSASA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=C(C(=NC2=O)N)F)CO

SMILES

C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO

Canonical SMILES

C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO

synonyms

1-(2,3-dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine
1-(2,3-dideoxy-2-fluoropentofuranosyl)-5-fluorocytosine
2,3-DDFP-5-FC
5,2'-F2-dd-ara-C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.